molecular formula C8H7O5S- B1259081 p-Acetylphenol sulfate

p-Acetylphenol sulfate

Cat. No.: B1259081
M. Wt: 215.21 g/mol
InChI Key: HOFGLAYWQRGTKC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

p-Acetylphenol sulfate is a sulfated derivative of p-acetylphenol, where a sulfate ester group (-OSO₃⁻) is attached to the phenolic oxygen. This modification significantly alters its physicochemical properties compared to the parent compound. The acetyl group at the para position introduces steric and electronic effects, while the sulfate group enhances water solubility and influences reactivity. Sulfated phenols are of interest in environmental chemistry, pharmaceuticals, and industrial applications due to their stability, bioavailability, and interaction with biological systems .

Properties

Molecular Formula

C8H7O5S-

Molecular Weight

215.21 g/mol

IUPAC Name

(4-acetylphenyl) sulfate

InChI

InChI=1S/C8H8O5S/c1-6(9)7-2-4-8(5-3-7)13-14(10,11)12/h2-5H,1H3,(H,10,11,12)/p-1

InChI Key

HOFGLAYWQRGTKC-UHFFFAOYSA-M

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OS(=O)(=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Para-Substituted Phenols

p-Acetylphenol sulfate belongs to a class of para-substituted phenols. Key analogs and their properties are summarized below:

Compound Substituent Key Functional Group Molecular Formula Key Properties
This compound -COCH₃ (para) Sulfate ester (-OSO₃⁻) C₈H₈O₅S High water solubility; susceptible to enzymatic hydrolysis; moderate lipophilicity
p-Nitrophenol sulfate -NO₂ (para) Sulfate ester C₆H₅NO₅S Strong electron-withdrawing effect; lower microbial degradation rate
p-Methylphenol (p-Cresol) -CH₃ (para) Phenol (-OH) C₇H₈O Lower solubility; higher volatility; readily metabolized to catechols
p-Chlorophenol sulfate -Cl (para) Sulfate ester C₆H₅ClO₄S Increased hydrophobicity; persistent in environmental systems

Key Observations :

  • Electron-withdrawing vs. electron-donating groups: The acetyl group (-COCH₃) in this compound is moderately electron-withdrawing, reducing the phenolic oxygen’s nucleophilicity compared to p-methylphenol. This affects its reactivity in microbial transformations .
  • Sulfate ester vs. free phenol: Sulfation increases water solubility but reduces membrane permeability. For example, this compound is more soluble than p-acetylphenol but less bioactive in unmodified forms .

Sulfated vs. Sulfonated Analogs

Sulfated compounds (e.g., this compound) differ from sulfonated derivatives (e.g., ethyl 2-(phenylsulfonyl)acetate) in bonding and stability:

Property Sulfate Esters (-OSO₃⁻) Sulfonates (-SO₂-)
Bond Type Oxygen-sulfur linkage Direct carbon-sulfur bond
Hydrolysis Susceptibility High (acidic/alkaline conditions) Low (requires harsh conditions)
Example This compound Ethyl 2-(phenylsulfonyl)acetate

Implications :

  • Sulfate esters like this compound are more prone to enzymatic hydrolysis in biological systems, releasing free phenols and sulfate ions. This property is critical in drug metabolism and environmental degradation .
  • Sulfonates exhibit greater chemical stability, making them suitable for industrial applications (e.g., polymer additives) .

Microbial Transformation and Environmental Behavior

A study by Paris et al. (1982) compared microbial transformation rates of para-substituted phenols using Pseudomonas putida :

Compound Second-Order Rate Constant (L·organism⁻¹·h⁻¹) Van der Waals Radius (Å)
Phenol (7.0 ± 1.3) × 10⁻¹² 1.80
p-Methylphenol (5.2 ± 0.8) × 10⁻¹² 2.00
p-Acetylphenol Data not explicitly provided* ~2.20 (estimated)
p-Nitrophenol (2.1 ± 0.5) × 10⁻¹³ 2.30

Note: The acetyl group’s larger van der Waals radius (~2.2 Å) likely reduces microbial transformation efficiency compared to phenol, as steric hindrance limits enzyme-substrate interactions . Sulfation further modulates this behavior by altering solubility and steric accessibility.

Pharmaceutical and Industrial Relevance

  • Pharmaceuticals: Sulfated phenols, such as Albuterol Related Compound A (4-[2-[(1,1-dimethylethyl)amino]-1-hydroxyethyl]-2-methylphenol sulfate), are used as intermediates in drug synthesis. Their sulfate groups enhance solubility for parenteral formulations .
  • Industrial Applications: Sulfated derivatives are less volatile than free phenols, reducing occupational exposure risks. However, hydrolysis products (e.g., free phenols) may require environmental monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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